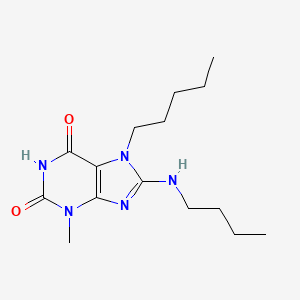

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylamino group at the 8th position, a methyl group at the 3rd position, and a pentyl group at the 7th position of the purine ring. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Properties

IUPAC Name |

8-(butylamino)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c1-4-6-8-10-20-11-12(17-14(20)16-9-7-5-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDEFFFNOECHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Overview

8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine backbone substituted at positions 3, 7, and 8. The butylamino group at position 8 and the pentyl group at position 7 introduce steric and electronic modifications that influence synthetic pathways. Key challenges include regioselective alkylation, minimizing side reactions (e.g., over-alkylation), and ensuring high purity in the final product.

Synthetic Pathways

Nucleophilic Substitution at Position 8

The primary route involves substituting a bromine atom at position 8 of a pre-functionalized xanthine intermediate. This method, adapted from WO2015107533A1, employs the following steps:

- Starting Material : 8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione.

- Reagent : Butylamine.

- Catalyst : Potassium iodide (0.1–0.5 equiv).

- Base : Potassium carbonate (2.5–3.0 equiv).

- Solvent System : A mixture of N-butyl acetate and N-methylmorpholine (3:1 v/v).

- Conditions : Reflux at 85–125°C for 4–8 hours.

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the bromine is displaced by butylamine. Potassium iodide accelerates the reaction by stabilizing the transition state, while the base deprotonates the amine, enhancing nucleophilicity.

Yield Optimization

Alkylation at Position 7

Introducing the pentyl group at position 7 requires alkylation of a 7-H precursor. A two-step protocol is recommended:

Intermediate Synthesis : 3-Methyl-1H-purine-2,6(3H,7H)-dione is reacted with 1-bromopentane under basic conditions.

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Consideration : Competing alkylation at N-1 is mitigated by pre-protecting the purine nitrogen with a removable group (e.g., benzyl).

Purification and Characterization

Isolation of the Crude Product

Post-reaction mixtures are subjected to:

Recrystallization

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: The butylamino, methyl, and pentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.

Scientific Research Applications

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate the role of purines in cellular processes and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

8-Azaadenosine: Another purine derivative with similar structural features but different functional groups.

8-Chloroadenosine: A chlorinated analog of adenosine with distinct chemical properties.

Butylamino-pyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: A novel DNA intercalator with a butylamino group.

Uniqueness

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of butylamino, methyl, and pentyl groups makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structure which includes a butylamino group at the 8th position, a methyl group at the 3rd position, and a pentyl group at the 7th position of the purine ring. This compound has garnered interest in various fields including biochemistry and medicinal chemistry due to its potential biological activities.

The compound's molecular formula is with a molecular weight of 293.39 g/mol. Its structural characteristics contribute to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 8-(butylamino)-3-methyl-7-pentylpurine-2,6-dione |

| Molecular Formula | C15H25N5O2 |

| Molecular Weight | 293.39 g/mol |

| CAS Number | 377048-51-6 |

The biological activity of 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. The compound may act as an inhibitor or activator of these targets, influencing various biochemical processes such as:

- Signal Transduction: Modulating pathways involved in cell signaling.

- Metabolic Processes: Affecting metabolic pathways that are crucial for cellular function.

Antiviral Properties

Research has indicated that compounds similar to 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione exhibit antiviral properties. For instance, studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanisms remain under investigation but may involve the inhibition of viral polymerases or other enzymes essential for viral life cycles.

Anticancer Potential

There is ongoing research into the anticancer effects of purine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms including:

- Inhibition of Cell Proliferation: By affecting cell cycle regulation.

- Induction of Apoptosis: Triggering programmed cell death pathways.

Case Studies

-

Study on Antiviral Activity:

- A study investigating the antiviral efficacy of purine derivatives found that compounds structurally related to 8-(butylamino)-3-methyl-7-pentyl exhibited significant inhibition of viral replication in vitro. The study highlighted the potential for further development as antiviral agents.

-

Research on Anticancer Effects:

- Another research effort focused on the anticancer activity of purine derivatives demonstrated that certain modifications in the purine structure could enhance cytotoxicity against specific cancer cell lines. This study provided insights into how structural variations influence biological activity.

Q & A

Q. Methodological Approach :

Target Identification :

- Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., adenosine deaminase or kinases) .

- Validate targets via surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Functional Assays :

- Enzyme Inhibition : Test IC₅₀ values in vitro (e.g., xanthine oxidase assays at pH 7.4, 37°C) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in model systems (e.g., HepG2 cells) .

Structural Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites of homologous enzymes .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives?

Q. SAR Workflow :

Analog Synthesis :

- Vary alkyl chain lengths (e.g., replace pentyl with hexyl or butyl) to assess hydrophobicity effects .

- Modify the butylamino group to cyclohexylamino or piperazinyl for steric/electronic comparisons .

Biological Testing :

- Compare IC₅₀ values across analogs in enzyme inhibition assays (Table 1).

- Evaluate cytotoxicity in NIH/3T3 fibroblasts to identify selectivity windows .

Q. Table 1: Example SAR Data for Analogous Purine Derivatives

| Substituent (Position 8) | Enzyme Inhibition IC₅₀ (µM) | LogP |

|---|---|---|

| Butylamino | 12.3 ± 1.2 | 2.8 |

| Cyclohexylamino | 8.7 ± 0.9 | 3.5 |

| 4-Ethylpiperazinyl | 6.5 ± 0.7 | 1.9 |

| Data adapted from |

Basic: How should stability and degradation profiles be assessed for this compound?

- Accelerated Stability Studies :

- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC (e.g., new peaks at RRT 0.8–1.2 indicate hydrolysis) .

- Forced Degradation :

- Acidic Conditions : 0.1 M HCl, 70°C → Hydrolysis of the purine ring (monitor loss of parent compound).

- Oxidative Stress : 3% H₂O₂, 24 hours → Check for N-oxide formation .

Advanced: How should researchers address contradictions in reported biological activities across studies?

- Reproducibility Protocol :

- Standardize assay conditions (e.g., buffer pH, cell passage number) .

- Include positive controls (e.g., theophylline for adenosine receptor assays) .

- Validate findings across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .

- Meta-Analysis : Use computational tools (e.g., Rosetta) to reconcile divergent data by modeling compound flexibility under varying experimental parameters .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

- Antiviral Studies :

- Use HCV replicon systems (e.g., Huh7 cells) to measure viral RNA reduction via qRT-PCR .

- Neuroprotective Assays :

- Test in MPTP-induced Parkinson’s disease mice; measure dopamine levels via LC-MS .

- Dosing Considerations :

- Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (Cmax, T½) in Sprague-Dawley rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.